molecular formula C8H12ClN3O3 B12633447 [3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride

Cat. No.: B12633447
M. Wt: 233.65 g/mol
InChI Key: VVPNRXXRUZXIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride is a heterocyclic compound featuring an azetidine (four-membered saturated ring) linked to a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. The acetic acid group is functionalized as a hydrochloride salt, enhancing its solubility in polar solvents. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and bioisosteric properties, making it a key scaffold in medicinal chemistry . The methyl substituent at the 3-position of the oxadiazole modulates electronic and steric effects, influencing interactions with biological targets.

Properties

Molecular Formula

C8H12ClN3O3

Molecular Weight

233.65 g/mol

IUPAC Name

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C8H11N3O3.ClH/c1-5-9-8(14-10-5)6-2-11(3-6)4-7(12)13;/h6H,2-4H2,1H3,(H,12,13);1H

InChI Key

VVPNRXXRUZXIDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1,2,4-Oxadiazole Derivatives

The initial step often involves synthesizing the oxadiazole ring. This can be achieved through the condensation of hydrazides with carboxylic acids or their derivatives. For instance:

  • Reagents : Hydrazine hydrate and an appropriate carboxylic acid derivative (e.g., acetic anhydride).

  • Procedure : The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to yield the desired oxadiazole derivative.

Formation of Azetidine Ring

Once the oxadiazole is synthesized, the next step typically involves constructing the azetidine ring. This can be accomplished via cyclization reactions:

  • Reagents : The oxadiazole derivative is reacted with a suitable amine or imine precursor.

  • Procedure : The reaction is conducted in a solvent such as ethanol or methanol under reflux conditions. The azetidine product can be isolated through crystallization.

Coupling with Acetic Acid

After obtaining the azetidine derivative, it can be coupled with acetic acid to form [3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid:

  • Reagents : Acetic anhydride or acetic acid in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Procedure : The coupling reaction is typically performed under mild conditions. Post-reaction workup includes neutralization and purification.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt form:

  • Reagents : Hydrochloric acid in a suitable solvent (e.g., ethanol).

  • Procedure : The free base form of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid is treated with hydrochloric acid to yield the hydrochloride salt.

Summary Table of Synthesis Steps

Step Reaction Type Key Reagents Conditions Product
1 Oxadiazole Synthesis Hydrazine hydrate + Carboxylic acid derivative Reflux 1,2,4-Oxadiazole
2 Azetidine Formation Oxadiazole + Amine/Imine Reflux Azetidine derivative
3 Coupling Reaction Azetidine + Acetic acid/anhydride Mild conditions [3-(3-Methyl...)]
4 Hydrochloride Salt Formation Free base + HCl Room temperature [3-(3-Methyl...)] Hydrochloride

The synthesis of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride has been explored in various studies focusing on optimizing yields and minimizing environmental impact. Notably:

Yield Optimization

Research indicates that using continuous-flow synthesis methods can enhance yields and reduce reaction times compared to traditional batch methods.

Environmental Considerations

Some studies advocate for solvent-free synthesis techniques that minimize waste and improve safety profiles during synthesis.

Pharmacological Relevance

The synthesized compound has shown promising pharmacological activities in preliminary studies, warranting further investigation into its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of azetidine- or piperidine-linked 1,2,4-oxadiazole derivatives. Key structural analogs include:

Compound Name Substituent on Oxadiazole Core Ring Functional Group Molecular Weight (g/mol) Key Properties/Applications
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride Methyl Azetidine Acetic acid hydrochloride ~259.69 (estimated) Under research for bioactivity
[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride Cyclopropyl Azetidine Acetic acid hydrochloride 259.69 Discontinued (synthesis challenges)
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Methyl Benzene Carboxylic acid 204.18 High melting point (267–269°C)
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid 4-Chlorophenyl Benzene Acetic acid N/A Building block for drug design
4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Methyl Piperidine Hydrochloride salt N/A Experimental use in pharmacology

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogs (e.g., benzoic acid derivatives).
  • Stability : The methyl-substituted oxadiazole offers greater metabolic stability than propyl or cyclopropyl analogs, which may face steric hindrance or oxidative degradation .
  • Melting Points : Benzoic acid derivatives exhibit higher melting points (e.g., 267–269°C) due to strong intermolecular hydrogen bonding, whereas azetidine-based compounds likely have lower melting points.

Research Findings

  • SAR Studies : Methyl and cyclopropyl substituents on oxadiazole show divergent activity profiles. Methyl groups favor metabolic stability, while cyclopropyl groups may enhance lipophilicity but complicate synthesis .
  • Discontinuation Trends : Cyclopropyl analogs (e.g., CAS 1426291-27-1) were discontinued due to poor scalability, highlighting the methyl variant’s practical advantages .

Biological Activity

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride is a synthetic compound that incorporates an oxadiazole ring and an azetidine moiety. These structural features are known to confer various biological activities, making this compound a subject of interest in medicinal chemistry.

The compound's chemical structure can be represented as follows:

PropertyValue
Molecular Formula C₉H₁₃ClN₄O₂
Molecular Weight 232.68 g/mol
CAS Number 1286697-05-9
Density Not Available
Melting Point Not Available

Biological Activity Overview

Research indicates that compounds containing oxadiazole and azetidine structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : The oxadiazole moiety is associated with antibacterial and antifungal properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various pathogens by disrupting their metabolic pathways .
  • Anticancer Properties : Some oxadiazole derivatives demonstrate potential anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with target enzymes involved in metabolic processes.
  • Disruption of Cellular Processes : By inhibiting key enzymes or receptors, the compound may disrupt essential cellular processes such as replication and metabolism in pathogens or cancer cells.

Case Studies and Research Findings

Several studies provide insights into the biological efficacy of compounds related to this compound:

  • Antimicrobial Study : A study demonstrated that an oxadiazole derivative significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.
  • Anticancer Research : Research involving similar azetidine derivatives indicated that they could induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Inflammation Models : In vivo studies showed that compounds with oxadiazole structures reduced inflammation markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.